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Executive Summary

UE2343, also known as Xanamem™, is a potent, selective, and brain-penetrant small molecule
inhibitor of the enzyme 11(3-hydroxysteroid dehydrogenase type 1 (113-HSD1). This enzyme is
a critical regulator of intracellular glucocorticoid levels, catalyzing the conversion of inactive
cortisone to active cortisol. By inhibiting 113-HSD1, UE2343 effectively reduces the production
of cortisol within specific tissues, particularly the brain and liver. This mechanism has been
investigated as a therapeutic strategy for conditions associated with excess glucocorticoid
activity, most notably for the treatment of cognitive impairment in Alzheimer's disease. This
document provides an in-depth overview of the mechanism of action, potency, selectivity,
pharmacokinetics, and pharmacodynamics of UE2343, supported by quantitative data and
detailed experimental methodologies.

Core Mechanism of Action

The primary mechanism of action of UE2343 is the targeted inhibition of 113-HSD1. This
enzyme is highly expressed in glucocorticoid-sensitive tissues, including the liver, adipose
tissue, and key areas of the central nervous system such as the hippocampus.[1] Within the
cell, 113-HSD1 acts as a reductase, regenerating active cortisol from circulating inactive
cortisone, thereby amplifying local glucocorticoid signaling.[1]
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Chronic elevation of glucocorticoids in the brain is linked to hippocampal atrophy and cognitive
decline, representing a key pathological feature in neurodegenerative diseases like
Alzheimer's.[2] UE2343 selectively binds to and inhibits 113-HSD1, which blocks this
intracellular cortisol regeneration. This leads to a reduction of glucocorticoid exposure in the
brain without significantly altering systemic cortisol circulation, which is crucial for maintaining

the body's natural stress response.[3][4]
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Caption: Mechanism of UE2343 Action on 11(3-HSD1.

Quantitative Data

The following tables summarize the key quantitative parameters defining the profile of UE2343.

ble 1- In Vi | Selectivi

Parameter Target Cell Line Value Reference
Human 11p- HEK?293 (stably

ICso <50 nM [3]
HSD1 transfected)
Human 11(- - > 10,000 nM (>

ICso0 Not specified [3]
HSD2 10 pM)

o _ 11B-HSD2 / 11B-

Selectivity Ratio - > 200-fold Calculated

HSD1

Table 2: Human Pharmacokinetic Properties (Multiple

Ascending Doses)

Parameter Value Condition Reference
Route of )
o ] Oral Healthy Subjects [31[4]

Administration
Terminal Half-life (t%2) 10 - 14 hours Healthy Subjects [31[4][5]
Brain Penetration Yes Healthy Subjects [21[31[5]

] 33% of free plasma ]
CSF Concentration Healthy Subjects [31[41[5]

levels
Peak CSF 9-fold greater than _
) Healthy Subjects [21[31[41[5]

Concentration ICso

Table 3: Human Pharmacodynamic Markers (Multiple
Doses)
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Marker Effect Dose Implication Reference
Target
Urinary THF/THE engagement and
. Reduced =10 mg maximal 11[3- [31141[5]
HSD1 inhibition
in the liver
Systemic
enzyme inhibition
Plasma ACTH Elevated =10 mg teading to [31[4]
compensatory
HPA axis
activation
Selective
intracellular
Plasma Cortisol Unchanged =10 mg inhibition without  [3][4]
affecting
systemic levels
Tetrahydrocortiso
Is to
Tetrahydrocortiso
ne ratio

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication
of findings.

11B-HSD1 Enzyme Inhibition Assay (Cell-Based)

This protocol outlines the method used to determine the ICso of UE2343 in a cellular
environment, as referenced by Webster et al. (2017).

Reference: The protocol is based on the method described by Sooy et al., J Neurosci. 2010.[3]
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Objective: To quantify the potency of UE2343 in inhibiting the conversion of cortisone to cortisol
by human 11(3-HSDL1 in intact cells.

Materials:

e Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with a construct
containing the full-length gene for human 113-HSD1.

e Substrate: Cortisone.
o Test Compound: UE2343, dissolved in an appropriate solvent (e.g., DMSO).
e Assay Medium: Serum-free cell culture medium.

o Detection System: Method to quantify cortisol production (e.g., Homogeneous Time-
Resolved Fluorescence (HTRF) assay, ELISA, or LC-MS/MS).

Procedure:

e Cell Plating: Seed the stably transfected HEK293 cells into 96-well plates at a predetermined
density and allow them to adhere overnight.

o Compound Preparation: Prepare a serial dilution of UE2343 in the assay medium to create a
range of test concentrations. Include vehicle-only (e.g., DMSO) controls for 0% inhibition and
a control with a known inhibitor for 100% inhibition.

e Compound Incubation: Remove the growth medium from the cells and add the assay
medium containing the various concentrations of UE2343 or control solutions. Pre-incubate
the cells with the compound for a specified period (e.g., 30-60 minutes) at 37°C.

e Substrate Addition: Add cortisone to all wells at a final concentration near its Km value for the
enzyme to initiate the reaction.

e Enzymatic Reaction: Incubate the plates for a defined period (e.g., 2-4 hours) at 37°C to
allow for the enzymatic conversion of cortisone to cortisol.

o Quantification: Terminate the reaction and measure the amount of cortisol produced in the
supernatant using a validated detection method.
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o Data Analysis: Plot the cortisol concentration against the logarithm of the UE2343
concentration. Fit the data to a four-parameter logistic equation to determine the ICso value,
which is the concentration of UE2343 that inhibits 50% of the 113-HSD1 enzymatic activity.
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Caption: Workflow for the cell-based 11(3-HSD1 inhibition assay.

Human Pharmacokinetic and Pharmacodynamic Studies

This protocol provides a summary of the clinical study design used to evaluate the safety,
pharmacokinetics (PK), and pharmacodynamics (PD) of UE2343 in humans.
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Reference: Webster et al., Br J Pharmacol. 2017.[3]

Objective: To assess the safety, tolerability, PK profile, and evidence of target engagement of
UE2343 in healthy human subjects.

Study Design: Double-blind, randomized, placebo-controlled, single and multiple ascending
dose studies.

Phases:
e Single Ascending Dose (SAD):
o Subijects: Healthy adult volunteers.

o Dosing: Subjects received a single oral dose of UE2343 (e.g., 2, 5, 10, 18, 25, and 35 mg)
or a placebo.[1]

o Sampling: Serial blood samples were collected over a period of time (e.g., 24-72 hours) to
determine plasma concentrations of UE2343 and its metabolites. Safety and tolerability
were monitored throughout.

e Multiple Ascending Dose (MAD):
o Subjects: Healthy adult volunteers.

o Dosing: Subjects received multiple oral doses of UE2343 (e.g., 10, 20, and 35 mg) or a
placebo, typically twice daily for several days (e.g., 9.5 days).[1]

o PK Sampling: Blood samples were collected at various time points, including at steady-
state, to determine key PK parameters like t¥2, Cmax, and AUC.

o PD Sampling:

» Urine: 24-hour urine collections were performed to measure the ratio of cortisol
metabolites (tetrahydrocortisols, THF) to cortisone metabolites (tetrahydrocortisone,
THE). A decrease in the THF/THE ratio indicates inhibition of 113-HSD1 in the liver.
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» Blood: Plasma samples were analyzed for ACTH levels. An increase in ACTH is an
expected physiological response to systemic 113-HSD1 inhibition.

o CSF Sampling: In a specific cohort, cerebrospinal fluid (CSF) was collected to confirm the
penetration of UE2343 into the central nervous system and to measure its concentration.

Analytical Methods:

o Quantification of UE2343 in plasma and CSF was performed using a validated high-
performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

» Urinary steroid metabolites (THFs and THE) were measured using gas chromatography-
mass spectrometry (GC/MS).

e Plasma ACTH was measured using a validated immunoassay.
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Caption: Clinical trial workflow for PK/PD assessment.

Conclusion

UE2343 is a well-characterized inhibitor of 113-HSD1 with high potency and excellent
selectivity over its isozyme, 113-HSD2. Its mechanism of action—reducing intracellular cortisol
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regeneration in the brain—is a targeted approach to mitigating the detrimental effects of
glucocorticoid excess on cognitive function. Clinical studies have confirmed that it is orally
bioavailable, penetrates the blood-brain barrier, and achieves concentrations in the CSF
sufficient for robust target engagement. Pharmacodynamic data from human trials provide clear
evidence of both liver and systemic 113-HSD1 inhibition at clinically relevant doses. These
characteristics establish UE2343 as a suitable clinical candidate for testing the hypothesis that
inhibiting 113-HSD1 in the brain can provide therapeutic benefits for patients with Alzheimer's
disease and other cognitive disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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